molecular formula C18H23N3O4S B8646005 Benzamide, 4-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- CAS No. 122892-37-9

Benzamide, 4-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-

Cat. No.: B8646005
CAS No.: 122892-37-9
M. Wt: 377.5 g/mol
InChI Key: TVGNUJSGSBEZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 4-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 4-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 4-(aminosulfonyl)-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

122892-37-9

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-4-sulfamoylbenzamide

InChI

InChI=1S/C18H23N3O4S/c1-21(2)11-12-25-16-7-3-14(4-8-16)13-20-18(22)15-5-9-17(10-6-15)26(19,23)24/h3-10H,11-13H2,1-2H3,(H,20,22)(H2,19,23,24)

InChI Key

TVGNUJSGSBEZNS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 1.50 g of 4-[2-(dimethylamino)ethoxy]benzylamine and 0.87 g of triethylamine in 10 ml of chloroform was added 1.87 g of 4-sulfamoylbenzyl chloride, which was prepared from 1.71 g of 4-sulfamoylbenzoic acid with 16.3 g of thionyl chloride in the usual way, with stirring. The mixture was stirred at room temperature for 30 minutes and the solvent was evaporated. Hydrochloric acid (10%) was added to the residue and the aqueous solution was washed with ethyl acetate. The aqueous layer was made alkaline with potassium carbonate and was extracted with ethyl acetate. The extract was washed with water, dried, and evaporated. The residue was washed with ethyl acetate to give 1.19 g of pale yellow crystals, which were recrystallized from ethanol to give colorless crystals, m.p. 173.5°-174.5° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.87 g
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
16.3 g
Type
reactant
Reaction Step Two

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